molecular formula C15H14BrNO2 B291361 N-(3-bromophenyl)-2-phenoxypropanamide

N-(3-bromophenyl)-2-phenoxypropanamide

Cat. No.: B291361
M. Wt: 320.18 g/mol
InChI Key: GVARQEALQOHDOV-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-2-phenoxypropanamide (CAS: 349088-82-0) is an amide derivative with the molecular formula C₁₅H₁₄BrNO₂ and a molecular weight of 320.18 g/mol . Structurally, it consists of a phenoxy group attached to a propanamide backbone, with a bromine substituent at the meta position of the phenyl ring (Fig. 1). This compound is of interest in medicinal and agrochemical research due to its structural similarity to bioactive amides and phenoxypropanamide derivatives.

Properties

Molecular Formula

C15H14BrNO2

Molecular Weight

320.18 g/mol

IUPAC Name

N-(3-bromophenyl)-2-phenoxypropanamide

InChI

InChI=1S/C15H14BrNO2/c1-11(19-14-8-3-2-4-9-14)15(18)17-13-7-5-6-12(16)10-13/h2-11H,1H3,(H,17,18)

InChI Key

GVARQEALQOHDOV-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC(=CC=C1)Br)OC2=CC=CC=C2

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)Br)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bromophenyl-Substituted Amides

N-(2-Bromophenyl)-3-Chloropropanamide (CAS: 545364-03-2)
  • Structure: Differs in the position of the bromine (ortho vs. meta) and the propanamide chain (3-chloro vs. 2-phenoxy).
  • Molecular Weight : 262.53 g/mol .
  • Key Difference: The absence of a phenoxy group and the presence of a chlorine atom may reduce lipophilicity compared to the target compound.
2-Bromo-N-(2,6-Difluorophenyl)Propanamide
  • Structure : Bromine on the propanamide chain rather than the phenyl ring; difluorophenyl substituent.
  • Activity: Not explicitly reported in the evidence, but fluorinated analogs often exhibit enhanced metabolic stability .

Phenoxypropanamide Derivatives

N-(2,4-Dichloro-5-(3-Methyl-2,6-Dioxo-4-(Trifluoromethyl)-2,3-Dihydropyrimidin-1(6H)-yl)Phenyl)-2-Phenoxypropanamide
  • Structure: Incorporates a dichlorophenyl group and a trifluoromethyl-dihydropyrimidinone moiety.
  • Activity: Demonstrated herbicidal activity (90% efficacy against Amaranthus spinosus at 75 g/ha) .
  • Comparison: The trifluoromethyl and pyrimidinone groups enhance herbicidal potency but increase molecular complexity (MW: ~500 g/mol vs. 320.18 g/mol for the target compound) .

Other Amide Analogs

(±)-N-(3-Chlorophenethyl)-2-(6-Methoxynaphthalen-2-yl)Propanamide
  • Structure : Uses a naproxen-derived naphthalene group and a 3-chlorophenethyl amine.
  • Synthesis : Prepared via coupling of 2-(3-chlorophenyl)ethan-1-amine with (±)-naproxen .
  • Key Difference: The bulky naphthalene group likely improves binding to cyclooxygenase (COX) enzymes, similar to naproxen, but reduces solubility compared to the simpler phenoxy group in the target compound .
3-Bromo-2-Hydroxy-2-Methyl-N-[4-Nitro-3-(Trifluoromethyl)Phenyl]Propanamide
  • Structure : Features a hydroxyl-methyl group on the propanamide chain and a nitro-trifluoromethylphenyl group.
  • Physicochemical Impact : The nitro and trifluoromethyl groups increase electronegativity and may enhance reactivity in electrophilic substitutions .

Tabular Comparison of Key Properties

Compound Name Molecular Weight (g/mol) Key Substituents Reported Activity
N-(3-Bromophenyl)-2-phenoxypropanamide 320.18 3-bromophenyl, phenoxy Not reported in evidence
N-(2-Bromophenyl)-3-chloropropanamide 262.53 2-bromophenyl, 3-chloro Not reported
N-(2,4-Dichlorophenyl)-2-phenoxypropanamide ~500 Dichlorophenyl, trifluoromethyl-pyrimidinone Herbicidal
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide ~380 Naphthalene, 3-chlorophenethyl COX inhibition (inferred)

Critical Analysis of Structural-Activity Relationships

  • Bromine Position : Meta-substitution (as in the target compound) may improve steric compatibility with biological targets compared to ortho-substituted analogs .
  • Phenoxy vs. Bulky Groups: The phenoxy group in the target compound balances lipophilicity and solubility, whereas bulkier groups (e.g., naphthalene in ) enhance target affinity but reduce bioavailability.
  • Electron-Withdrawing Substituents : Nitro and trifluoromethyl groups (e.g., ) increase reactivity and binding to enzymes but may introduce toxicity risks.

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